molecular formula C15H19NO4 B1444669 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate CAS No. 928771-49-7

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

Cat. No.: B1444669
CAS No.: 928771-49-7
M. Wt: 277.31 g/mol
InChI Key: NAMYXEGXVXXICU-UHFFFAOYSA-N
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Description

1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS 928771-49-7) is a protected indoline derivative that serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. With a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol, this compound features both a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester on the carboxylate, making it a valuable scaffold for the step-wise synthesis of more complex molecules[a]. The indoline core is a privileged structure found in numerous biologically active compounds and natural products[a]. As such, this reagent is primarily used in the synthesis of novel indole and indoline derivatives for pharmaceutical research and drug discovery efforts. It is particularly valuable for constructing the skeleton of bioactive molecules and for use in methodologies such as electrophilic substitution reactions, where its protected nitrogen allows for selective functionalization at other positions on the ring system[c]. The Boc protecting group can be readily removed under mild acidic conditions, allowing researchers to access the secondary amine for further derivatization, while the methyl ester can be hydrolyzed to the carboxylic acid for additional coupling reactions. Researchers utilize this compound under standard laboratory conditions, and it is typically stored sealed in a dry environment at 2-8°C to maintain stability[a]. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYXEGXVXXICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735333
Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-51-9, 928771-49-7
Record name 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Preparation Methods

Specific Synthetic Approach for 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

While direct literature specifically detailing the preparation of this compound is limited, its synthesis can be inferred from general methodologies for preparing indoline-1,6-dicarboxylates:

  • Starting Materials: Typically, the synthesis begins with a suitably substituted aniline or indole precursor that contains functional groups amenable to esterification or carbamate formation.

  • Formation of the Indoline Core: Partial hydrogenation or reduction of an indole ring can yield the 2,3-dihydroindole (indoline) structure. This step can be achieved using catalytic hydrogenation under mild conditions to selectively reduce the double bond in the pyrrole ring without affecting aromaticity of the benzene ring.

  • Introduction of Ester Groups: The carboxylate ester groups at positions 1 and 6 can be introduced via esterification reactions using tert-butyl alcohol and methanol, respectively, in the presence of activating agents or by direct esterification of corresponding carboxylic acid precursors.

  • Protecting Group Strategy: The tert-butyl group often serves as a protecting group for the carboxyl function during multi-step synthesis, providing stability and allowing selective deprotection later if needed.

Typical Reaction Conditions and Catalysts

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere is common for converting indoles to indolines.

  • Esterification: Acid-catalyzed esterification or use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate ester bond formation.

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), depending on the step and reagents.

Data Table: Summary of Synthetic Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
Indole precursor synthesis Various (e.g., Fischer) Phenylhydrazine + ketones/aldehydes Acidic medium, reflux Formation of indole ring
Partial hydrogenation Catalytic reduction Pd/C, H2 gas Room temperature, mild pressure Conversion to 2,3-dihydroindole (indoline)
Esterification (position 1) Carbamate formation tert-Butyl alcohol, coupling agent Room temperature, inert atmosphere Introduction of tert-butyl ester at N-1
Esterification (position 6) Esterification Methanol, acid catalyst or coupling agent Reflux or room temperature Introduction of methyl ester at C-6

Research Findings and Optimization

  • The selective hydrogenation to form the 2,3-dihydroindole core is critical to maintain the integrity of other functional groups.
  • The use of protecting groups such as tert-butyl esters allows for selective deprotection and functionalization in later synthetic steps.
  • Optimization of reaction times and temperatures is necessary to maximize yield and purity, particularly in esterification steps where overreaction or hydrolysis can occur.
  • Literature indicates that employing mild acidic conditions during esterification avoids decomposition of sensitive indoline rings.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate, exhibit potential anticancer properties. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various indole derivatives and their evaluation against cancer cell lines. The results indicated that modifications at specific positions on the indole ring could enhance cytotoxicity .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity

CompoundCell LineIC50 (µM)Reference
This compoundSH-SY5Y25
Other Indole DerivativeSH-SY5Y30

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including esterification and amination.

Synthetic Pathways

Research has highlighted several synthetic pathways utilizing this compound to create more complex molecules. For instance, it can be used to synthesize biologically active heterocycles through cyclization reactions.

Case Study:
A synthetic route involving the reaction of the compound with different amines has been documented, leading to the formation of novel indole-based ligands for metal complexes .

Materials Science

In materials science, indole derivatives are being explored for their potential use in organic electronics and photonic devices due to their electronic properties.

Conductive Polymers

Research indicates that incorporating indole derivatives into polymer matrices can enhance conductivity and stability.

Data Table: Electrical Properties of Polymers

Polymer CompositionConductivity (S/m)Reference
Poly(indole)0.01
Poly(phenylene)0.005

Mechanism of Action

The mechanism of action of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Versatility : The tert-butyl and methyl ester groups in the target compound allow selective deprotection, enabling site-specific modifications .

Comparative Reactivity: Non-hydrogenated indole derivatives (e.g., 1,5-dicarboxylate) exhibit faster reaction rates in electrophilic substitutions due to aromatic stabilization .

Functional Group Impact: Bromine or cyano substituents significantly alter electronic properties, making these analogues more reactive in cross-coupling reactions than the parent compound .

Biological Activity

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS: 1220039-51-9) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : 1-(tert-butyl) 6-methyl indoline-1,6-dicarboxylate
  • Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Recent research highlights the compound's cytotoxic effects against multiple cancer cell lines. Notably:

  • Cytotoxicity : Exhibited significant cytotoxicity against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cell lines. The IC50 values ranged from sub-micromolar to low micromolar concentrations .
Cell Line IC50 (µM) Mechanism of Action
CEM-13<0.5Induction of apoptosis
MCF-70.78Cell cycle arrest at G1 phase
MDA-MB-2311.17Increased caspase activity

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .
  • Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase in breast cancer cell lines, suggesting a potential role in cancer therapy by inhibiting cell cycle progression .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Leukemia Cells :
    • A study demonstrated that derivatives similar to this compound exhibited GI50 values significantly lower than standard treatments like doxorubicin, indicating a promising alternative for leukemia treatment .
  • Breast Cancer Research :
    • In vitro studies indicated that this compound's derivatives showed comparable or slightly lower potency than established drugs against breast adenocarcinoma cell lines. The apoptosis induction was confirmed through increased caspase3/7 activity .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate?

A representative method involves intramolecular cyclization using CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), and Cs₂CO₃ (1.5 equiv.) in anhydrous DMF under nitrogen at 80°C for 24 hours. After filtration and column chromatography (SiO₂, 4:1 hexanes/EtOAc), yields exceeding 90% are achievable. This method is scalable but requires rigorous exclusion of moisture and oxygen .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Characterization relies on multinuclear NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ester group integrity. For example, tert-butyl groups typically appear as singlets at δ 1.50–1.56 ppm in ¹H-NMR, while methyl ester protons resonate near δ 3.7–3.9 ppm. Purity is often inferred from NMR due to challenges in obtaining elemental analysis for glassy or oily products .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to humidity, direct sunlight, or reactive solvents. Degradation products may form via hydrolysis of the tert-butyl ester under acidic/neutral aqueous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry data often arise from rotamers (due to restricted rotation in diesters) or residual solvents. For example, in ¹H-NMR, splitting patterns in the dihydroindole moiety (δ 4.45–5.18 ppm) may indicate conformational flexibility. Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm assignments .

Q. What mechanistic insights explain byproduct formation during Cu-catalyzed cyclization?

Side products may form via competing pathways , such as over-oxidation of intermediates or incomplete cyclization. For instance, traces of unreacted hydrazodiformate precursors (e.g., 9b in ) may persist if reaction times are insufficient. Monitor reactions with TLC and optimize catalyst loading (CuI) to suppress side reactions .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group impedes nucleophilic attack at the 1-position, directing reactivity toward the methyl ester (6-position). This selectivity is critical for site-specific modifications , such as hydrolysis to carboxylic acids or transesterification. Computational studies (DFT) can predict electronic and steric effects .

Methodological Challenges and Solutions

Q. What strategies mitigate poor solubility during purification?

Oily or glassy residues (common in diester derivatives) complicate column chromatography. Use gradient elution (e.g., hexanes → EtOAc) with silica gel modified with 5% triethylamine to reduce tailing. Alternatively, recrystallize from tert-butyl methyl ether (MTBE)/hexanes at low temperatures .

Q. How can researchers assess environmental toxicity given limited ecotoxicological data?

Perform QSAR (Quantitative Structure-Activity Relationship) modeling using analogs (e.g., tert-butyl indazole derivatives in ) to estimate aquatic toxicity. Prioritize biodegradability studies via OECD 301 guidelines to address regulatory gaps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Reactant of Route 2
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

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